molecular formula C20H18N4O3 B2963787 6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941964-48-3

6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2963787
CAS No.: 941964-48-3
M. Wt: 362.389
InChI Key: CIARDFLLQMQLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as furo[2,3-d]pyrimidines . These are polycyclic aromatic compounds containing a furan ring fused to a pyrimidine ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen centers at the 1- and 3- ring positions.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as furo[2,3-d]pyrimidines have been synthesized through various methods . For instance, a Diels–Alder reaction between key intermediates can lead to the formation of the corresponding compound .

Scientific Research Applications

Biomonitoring of Carcinogens

Research on heterocyclic aromatic amines (HAAs), a class of compounds related to pyrimidine derivatives, highlights the importance of biomonitoring for carcinogenic exposure. A study validated a method for measuring HAAs accumulated in human hair, indicating that such compounds, including PhIP (a well-known HAA), can be biomarkers of dietary exposure to potential carcinogens, mainly through meat consumption. This suggests that pyrimidine derivatives, by analogy, could play a role in studies aimed at understanding exposure to and effects of environmental carcinogens (Bessette et al., 2009).

Drug Toxicity and Metabolism

Another relevant aspect of research is the study of drug-induced toxicity related to pyrimidine catabolism, as highlighted by investigations into severe toxicity from 5-fluorouracil due to dihydropyrimidine dehydrogenase deficiency. This emphasizes the role of pyrimidine metabolism in pharmacogenetics and the need for monitoring enzyme activity to prevent adverse drug reactions, presenting a potential area of application for pyrimidine derivatives (Harris, Carpenter, & Diasio, 1991).

Dietary Exposure and Cancer Risk

The dietary intake of HAAs and their association with cancer risk have been extensively studied. For instance, the consumption of well-done meat, a source of PhIP (a compound structurally related to pyrimidines), has been linked to increased prostate cancer risk. Research in this domain could benefit from the investigation of pyrimidine derivatives like 6-(benzylamino)-1,3-dimethyl-5-(pyridin-2-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione, especially in understanding the mechanisms of carcinogenesis and developing dietary guidelines to mitigate cancer risk (Cross et al., 2005).

Properties

IUPAC Name

6-(benzylamino)-1,3-dimethyl-5-pyridin-2-ylfuro[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-23-18(25)16-15(14-10-6-7-11-21-14)17(27-19(16)24(2)20(23)26)22-12-13-8-4-3-5-9-13/h3-11,22H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIARDFLLQMQLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(O2)NCC3=CC=CC=C3)C4=CC=CC=N4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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